2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl-
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Overview
Description
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring. The compound also contains an imidazole moiety, which is known for its biological activity. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reactions are typically carried out at reflux temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The benzopyran core may also contribute to the compound’s activity by stabilizing the molecule and facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-: This compound is similar in structure but lacks the methyl group at the 4-position.
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-: This compound is similar but does not have the methyl group at the 4-position.
Uniqueness
The presence of the methyl group at the 4-position in 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- makes it unique compared to its analogs. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Biological Activity
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl-, commonly referred to as a coumarin derivative, has garnered attention for its potential biological activities. This compound, with CAS number 155272-61-0, features a complex structure that includes both coumarin and imidazole moieties, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Basic Information
Property | Value |
---|---|
Chemical Name | 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- |
CAS Number | 155272-61-0 |
Molecular Formula | C15H14N2O3 |
Molecular Weight | 270.288 g/mol |
Antioxidant Properties
Research indicates that coumarin derivatives exhibit significant antioxidant activities. The presence of the imidazole ring in this compound enhances its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. Studies have shown that derivatives similar to 2H-1-Benzopyran-2-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .
Neuroprotective Activity
The neuroprotective effects of coumarin derivatives have been well-documented. For instance, compounds with similar structures have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's. They may exert their effects through inhibition of oxidative stress and modulation of neuroinflammatory pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Coumarins have demonstrated efficacy against bacterial and fungal strains, indicating potential applications in treating infections .
Study on Antioxidant Activity
In a study assessing the antioxidant potential of various coumarin derivatives, researchers found that the introduction of an imidazole group significantly enhanced the radical scavenging ability compared to non-imidazole counterparts. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 25 µM against DPPH radicals .
Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of coumarins revealed that compounds similar to 2H-1-Benzopyran-2-one inhibited neuronal apoptosis induced by oxidative stress in vitro. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptotic markers .
Anti-inflammatory Studies
Research published in Molecules highlighted the anti-inflammatory effects of coumarin derivatives in a murine model of rheumatoid arthritis. The study showed a significant reduction in joint swelling and inflammatory markers upon treatment with the compound at doses of 10 mg/kg .
Properties
CAS No. |
155272-61-0 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
7-(2-imidazol-1-ylethoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C15H14N2O3/c1-11-8-15(18)20-14-9-12(2-3-13(11)14)19-7-6-17-5-4-16-10-17/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
FEUVGMYTAUWITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3C=CN=C3 |
Origin of Product |
United States |
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